2-(2-Fluorophenyl)-5-nitropyridine
Description
2-(2-Fluorophenyl)-5-nitropyridine is a nitro-substituted pyridine derivative bearing a fluorophenyl group at the 2-position. The nitro group at the 5-position is a strong electron-withdrawing moiety, which influences the compound’s electronic properties and reactivity.
Properties
Molecular Formula |
C11H7FN2O2 |
|---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-5-nitropyridine |
InChI |
InChI=1S/C11H7FN2O2/c12-10-4-2-1-3-9(10)11-6-5-8(7-13-11)14(15)16/h1-7H |
InChI Key |
MVTLTVUKFSWZOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
2-(2,4-Difluorophenyl)-5-nitropyridine
- Molecular Formula : C₁₁H₆F₂N₂O₂
- Molecular Weight : 236.18 g/mol
- Crystal System : Orthorhombic (space group Pna2₁) with unit cell parameters a = 22.185 Å, b = 3.7457 Å, c = 11.894 Å .
- Key Differences: The additional fluorine at the 4-position of the phenyl ring enhances electron-withdrawing effects and may increase dipole moments compared to the mono-fluorinated analog. The crystal structure reveals a planar pyridine ring and a dihedral angle of 7.9° between the pyridine and fluorophenyl groups, suggesting moderate conjugation .
2-Chloro-5-nitropyridine
- Molecular Formula : C₅H₃ClN₂O₂
- Molecular Weight : 158.55 g/mol
- Key Differences : Substitution of the fluorophenyl group with chlorine at the 2-position results in a smaller, more electronegative substituent. Chlorine’s larger atomic radius and polarizability may alter solubility and reactivity in nucleophilic aromatic substitution reactions compared to fluorine derivatives .
2-(Benzyloxy)-5-nitropyridine
- Molecular Formula : C₁₂H₁₀N₂O₃
- Molecular Weight : 230.22 g/mol
- Key Differences: The benzyloxy group introduces steric bulk and lipophilicity (XLogP3 = 3) compared to the fluorophenyl group.
2-(4-Chlorophenoxy)-5-nitropyridine
- Molecular Formula : C₁₁H₇ClN₂O₃
- Molecular Weight : 250.64 g/mol
- Melting Point : 93°C .
- Key Differences: The para-chlorophenoxy group combines electron-withdrawing (Cl) and electron-donating (O) effects, creating a unique electronic profile. The phenoxy linkage may enhance π-π stacking interactions in solid-state structures compared to direct phenyl substitution .
Physicochemical Properties
*Properties inferred from analogs.
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